tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate

Description

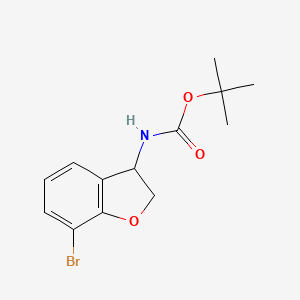

Chemical Structure: The compound features a 2,3-dihydrobenzofuran core substituted with a bromine atom at the 7-position and a tert-butyl carbamate group at the 3-position. Its IUPAC name is tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate.

Key Properties:

Structure

3D Structure

Properties

Molecular Formula |

C13H16BrNO3 |

|---|---|

Molecular Weight |

314.17 g/mol |

IUPAC Name |

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16) |

InChI Key |

OKMQJPNDYZKGNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of Amines

The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

- Base : Lithium hexamethyldisilazane (LiHMDS) or 4-dimethylaminopyridine (DMAP)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Conditions : 0°C to room temperature, 1–3 hours.

- 7-Bromo-2,3-dihydrobenzofuran-3-amine (10 mmol) is dissolved in THF (30 mL).

- LiHMDS (1 M, 21 mmol) is added at 0°C, stirred for 30 minutes.

- Boc₂O (12 mmol) in THF is added dropwise, stirred at room temperature for 2 hours.

- Work-up yields the product in 62–76% after column chromatography.

Key Data :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| LiHMDS | THF | 76 | >95 |

| DMAP | DCM | 50.7 | 97 |

Cyclization Methods for Dihydrobenzofuran Core

n-BuLi-Mediated Ring Closure

The dihydrobenzofuran scaffold is constructed via intramolecular cyclization using n-BuLi:

Procedure :

- 1,3-Dibromo-2-(2-bromoethoxy)benzene (32 mmol) in THF/hexane is treated with n-BuLi (2.5 M, 32.5 mmol) at -78°C.

- The mixture warms to 0°C, quenched with water, and extracted with ether.

- Purification by silica gel chromatography yields 7-bromo-2,3-dihydrobenzofuran (78% yield).

Reaction Profile :

- Temperature : -78°C to 0°C

- Time : 1 hour

- Key Intermediate : Lithium alkoxide facilitates cyclization.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic esters are coupled with brominated dihydrobenzofurans using Pd catalysts:

Example :

- 7-Bromo-2,3-dihydrobenzofuran (2 mmol), bis(pinacolato)diboron (3 mmol), and Pd(dppf)Cl₂ (0.2 mmol) in DMSO.

- Heated at 80°C for 8 hours under N₂.

- Yields 56% boronic ester, which is further functionalized.

Optimized Conditions :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd₂(dba)₃/BINAP | Toluene | 38 |

| Pd(dppf)Cl₂ | DMSO | 56 |

Diastereoselective Synthesis

K₃PO₄-Promoted Domino Reactions

Salicyl N-tert-butylsulfinyl imines react with sulfur ylides to form trans-2,3-dihydrobenzofurans:

Procedure :

- Imine (1 mmol) and ylide (1.2 mmol) in THF with K₃PO₄ (2 mmol).

- Stirred at 25°C for 12 hours.

- Diastereomeric ratios up to 99:1 achieved.

Stereochemical Outcome :

| Sulfinyl Group Configuration | Diastereomer Ratio (trans:cis) |

|---|---|

| (R) | 95:5 |

| (S) | 85:15 |

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 7-position of the benzofuran ring enables metal-catalyzed cross-coupling reactions , which are critical for introducing functional groups or extending molecular frameworks.

The bromine’s position on the electron-rich benzofuran ring facilitates nucleophilic aromatic substitution (SNAr) under basic conditions, though steric hindrance from the adjacent dihydrofuran may slow kinetics .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Its cleavage typically requires acidic conditions :

| Acid | Solvent | Temperature | Product |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–25°C | Free amine (as TFA salt) |

| HCl (4M in dioxane) | Dioxane | 25°C | Free amine (as HCl salt) |

The deprotection leaves a primary amine, enabling further functionalization (e.g., acylation, alkylation) .

Functionalization of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core offers sites for ring-opening reactions and oxidation :

Ring-Opening via Hydrogenation

| Conditions | Catalyst | Product |

|---|---|---|

| H₂ (1 atm), 25°C | Pd/C (10%) | Tetrahydrobenzofuran analog |

| H₂ (50 psi), 60°C | Raney Ni | Fully saturated derivative |

Oxidation of the Furan Ring

Oxidizing agents like m-CPBA or RuO₄ convert the dihydrofuran ring into a diketone or epoxide .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution , though the bromine atom directs incoming electrophiles to the para position (C-5):

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-dihydrobenzofuran |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-dihydrobenzofuran |

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways, particularly in breast cancer models .

Neurological Disorders

The compound's structural analogs have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. Studies suggest that benzofuran derivatives can modulate the activity of neurotransmitter receptors, which may help alleviate symptoms associated with cognitive decline .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various complex organic molecules. It can be utilized in cyclization reactions and as a building block for further chemical modifications . The compound's ability to participate in radical reactions enhances its utility in synthetic organic chemistry.

Development of New Therapeutics

The compound has been employed in the development of new therapeutic agents targeting various biological pathways. Its derivatives have shown promise in modulating the YAP-TEAD interaction, which is crucial for cell proliferation and survival . This could lead to advancements in cancer treatment strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s dihydrobenzofuran core distinguishes it from other carbamates. Below is a comparison with analogous tert-butyl carbamate derivatives:

Table 1: Structural Comparison

Functional Group and Reactivity Analysis

- Bromine vs. Hydroxyl/Fluorine : The 7-bromo substituent in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike hydroxyl or fluorine derivatives, which are more suited for hydrogen bonding or metabolic stabilization .

- Dihydrobenzofuran vs. Cyclopentane/Piperidine : The fused aromatic system in dihydrobenzofuran provides planar rigidity, favoring π-π stacking interactions in drug-receptor binding. Cyclopentane and piperidine analogs offer greater flexibility, useful for targeting enzymes with deep binding pockets .

Physicochemical Properties

While direct data (e.g., solubility, logP) for the target compound is unavailable, inferences can be made:

Biological Activity

Chemical Structure and Properties

tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate is a synthetic compound characterized by the presence of a tert-butyl group, a bromine atom, and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 314.18 g/mol. The compound is primarily utilized as a building block in organic synthesis and has garnered interest for its potential biological activities.

Synthesis Methods

The synthesis typically involves the reaction of tert-butyl carbamate with 7-bromo-2,3-dihydro-1-benzofuran-3-amine, often using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The benzofuran structure may interact with various enzymes and receptors, potentially modulating their activity. The carbamate group is also thought to engage with nucleophiles in biological environments, contributing to its biological effects.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that related compounds can protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar carbamates:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl carbamate | Simple carbamate | General building block in synthesis |

| tert-butyl N-methylcarbamate | Different substituents | Varies based on substituent |

| tert-butyl N-(6-trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Distinct biological properties |

The presence of the bromine atom in this compound may enable unique chemical reactivity and biological interactions not found in simpler or structurally different carbamates.

Neuroprotective Studies

Research has demonstrated that benzofuran derivatives can protect against cell death induced by oxidative stress. For instance, studies on related compounds showed significant neuroprotective effects against cytotoxicity induced by agents like tert-butyl hydroperoxide (TBHP), implicating pathways such as ERK/MAPK and PI3K/Akt signaling in mediating these effects .

Antioxidant Activity Assessment

In vitro studies have assessed the antioxidant capacity of similar compounds using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl). These studies often reveal that benzofuran derivatives can effectively scavenge free radicals, thereby exhibiting protective effects against oxidative damage.

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its potential therapeutic applications in neurodegenerative diseases and other conditions related to oxidative stress are particularly promising.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl N-(7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety of the benzofuran precursor, followed by regioselective bromination. A common approach includes:

- Boc Protection : Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) to form the carbamate .

- Bromination : Electrophilic aromatic substitution (e.g., using NBS or Br₂ with a Lewis acid catalyst) at the 7-position of the benzofuran ring.

- Purification : Column chromatography or recrystallization to isolate the product. For analogous carbamates, X-ray crystallography (via SHELX refinement) confirms regiochemistry and stereochemical integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl CH₃) and bromine-induced deshielding in the aromatic region.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+Na]⁺ at 330.18 for C₁₃H₁₆BrNO₄) .

- X-ray Crystallography : SHELXL refinement resolves bond lengths/angles and confirms the dihydrobenzofuran scaffold’s conformation .

Q. What are the stability considerations for this compound under laboratory conditions?

The Boc group is stable at neutral pH but hydrolyzes under strong acidic (e.g., TFA) or basic conditions. Store at room temperature in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light, as brominated aromatics may degrade photochemically .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-predicted spectra to assign absolute configurations.

- Crystallographic Data : For diastereomers, single-crystal X-ray diffraction (SCXRD) with SHELXL provides unambiguous stereochemical assignments .

Q. How should researchers address discrepancies between experimental and computational NMR data?

- Solvent Effects : Recalculate DFT-predicted chemical shifts using implicit solvent models (e.g., PCM for DMSO or CDCl₃).

- Dynamic Effects : Consider rotational barriers (e.g., tert-butyl group rotation) causing signal splitting.

- Tautomerism : Investigate potential keto-enol equilibria or ring-opening/closure processes using variable-temperature NMR .

Q. What methodologies optimize regioselectivity during bromination of the benzofuran scaffold?

- Directing Groups : Install temporary directing groups (e.g., -OMe or -NO₂) to steer bromine to the 7-position, followed by deprotection.

- Lewis Acid Catalysis : Use FeBr₃ or AlCl₃ to stabilize transition states favoring para-bromination.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired regioisomer. For example, low temperatures (−78°C) may suppress rearrangements .

Q. How can researchers validate the purity of this compound for biological assays?

- HPLC-UV/HRMS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with HRMS to detect trace impurities.

- Elemental Analysis : Confirm C/H/N/Br content within 0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify solvent residues or byproducts .

Data Contradiction and Troubleshooting

Q. How to interpret conflicting crystallographic data between SCXRD and powder diffraction?

- Preferred Orientation : Powder diffraction may misrepresent crystal packing due to anisotropic crystallite alignment. SCXRD is preferred for structural determination.

- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to refine disordered tert-butyl or bromine moieties .

Q. What strategies mitigate side reactions during Boc deprotection?

- Acid Selection : Use TFA in DCM instead of HCl/dioxane to minimize carbocation formation from the Boc group.

- Low-Temperature Quenching : Add cold ether to precipitate the deprotected amine and reduce side-product formation.

- Monitoring : Track reaction progress via TLC or in situ IR to halt deprotection at completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.